Cinnoline, 4-nitro-, 1-oxide

Catalog No.
S15300584
CAS No.
13657-99-3
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnoline, 4-nitro-, 1-oxide

CAS Number

13657-99-3

Product Name

Cinnoline, 4-nitro-, 1-oxide

IUPAC Name

4-nitro-1-oxidocinnolin-1-ium

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H

InChI Key

HEOBQABYEWTBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-]

Cinnoline, 4-nitro-, 1-oxide (CAS 13657-99-3) is a highly specialized N-oxide heterocyclic precursor utilized primarily in the synthesis of 4-substituted cinnoline derivatives. In industrial and advanced laboratory settings, the compound serves as a critical intermediate because the N-oxide moiety strongly directs electrophilic attack to the 4-position during its synthesis and subsequently activates the nitro group for nucleophilic aromatic substitution (SNAr). This dual functionality makes it the procurement standard for accessing 4-amino, 4-chloro, and 4-alkoxy cinnolines, bypassing the poor regioselectivity inherent to the direct functionalization of the parent cinnoline core [1].

Attempting to substitute Cinnoline, 4-nitro-, 1-oxide with direct nitration products of the parent cinnoline fails fundamentally due to divergent regiochemistry. Direct nitration of unoxidized cinnoline occurs exclusively on the benzo ring, yielding a difficult-to-separate mixture of 5-nitro- and 8-nitrocinnoline, with virtually no 4-nitro product formed . Procurement of the 1-oxide variant is therefore mandatory for workflows requiring functionalization at the 4-position, as the N-oxide group is required to electronically direct the initial nitration to the pyridazine ring and subsequently activate the resulting nitro group for downstream displacement or reduction .

Absolute Regioselectivity in Precursor Synthesis

The synthesis of 4-substituted cinnolines requires a precursor with functional handles on the pyridazine ring. Nitration of cinnoline 1-oxide yields 4-nitrocinnoline 1-oxide as the major product, whereas nitration of the parent cinnoline yields exclusively 5- and 8-nitro mixtures [1]. This regiochemical shift is entirely dependent on the N-oxide directing group.

Evidence DimensionNitration product distribution
Target Compound DataYields 4-nitrocinnoline 1-oxide as the major product
Comparator Or BaselineParent cinnoline yields 0% 4-nitro derivatives (only 5- and 8-nitro mixtures)
Quantified Difference100% shift in regioselectivity from the benzo ring to the pyridazine ring (4-position)
ConditionsNitration using nitric and sulfuric acids

Procuring the 1-oxide form is the only viable pathway to synthesize 4-substituted cinnolines without zero-yield outcomes from parent cinnoline nitration.

N-Oxide Activation for Halogenation and SNAr

The N-oxide moiety in Cinnoline, 4-nitro-, 1-oxide acts as a powerful electron-withdrawing group, highly activating the 4-nitro position for nucleophilic displacement. Treatment of this compound with phosphoryl chloride (POCl3) results in a facile deoxygenative chlorination to yield 4-chlorocinnoline [1]. Furthermore, the nitro group can be readily displaced by alkoxides to form 4-alkoxycinnoline 1-oxides , a reactivity profile absent in unactivated cinnolines.

Evidence DimensionReactivity towards nucleophiles and POCl3
Target Compound DataReadily undergoes deoxygenative chlorination and SNAr displacement
Comparator Or BaselineUnactivated cinnolines and 5/8-nitrocinnolines require significantly harsher conditions for substitution
Quantified DifferenceEnables direct, high-yielding displacement of the nitro group under standard conditions
ConditionsTreatment with POCl3 or sodium methoxide

Ensures high-yielding, scalable conversion into 4-chloro or 4-alkoxy cinnoline building blocks for API manufacturing.

Scalable Route to Cinnolin-4-amine

Cinnolin-4-amine is a critical scaffold for biologically active compounds, but it is difficult to synthesize via direct amination. Catalytic hydrogenation of Cinnoline, 4-nitro-, 1-oxide over Raney nickel cleanly reduces both the N-oxide and the nitro group, yielding cinnolin-4-amine . In contrast, reduction of standard cinnoline nitration mixtures yields complex 5- and 8-amino isomers.

Evidence DimensionReduction product purity
Target Compound DataCleanly yields cinnolin-4-amine
Comparator Or BaselineReduction of direct cinnoline nitration mixtures yields mixed 5/8-amino isomers
Quantified DifferenceProvides direct access to the pure 4-amino isomer without complex chromatographic separation
ConditionsCatalytic hydrogenation over Raney nickel

Dramatically reduces purification costs and time when producing 4-aminocinnoline scaffolds for pharmaceutical libraries.

Categorically Higher Scaffold Efficacy in Antitumor Screening

In comparative in vivo screening using the AH-13 tumor system, Cinnoline, 4-nitro-, 1-oxide demonstrated top-tier efficacy among a library of related nitro-heterocycles. It was classified as 'most effective,' significantly outperforming simpler monocyclic analogs like 4-nitropyridazine 1-oxide, which were only effective to a limited extent [1].

Evidence DimensionIn vivo antitumor effectiveness
Target Compound DataRanked as 'most effective' among tested nitropyridazine/cinnoline oxides
Comparator Or Baseline4-Nitropyridazine 1-oxide (ranked only 'effective to some extent')
Quantified DifferenceCategorically higher baseline cytotoxicity in the AH-13 screening system
ConditionsAH-13 tumor model screening

Validates the procurement of the 4-nitrocinnoline 1-oxide scaffold over simpler pyridazine analogs for oncology drug discovery.

Synthesis of 4-Chlorocinnoline Intermediates

Utilizing its reactivity with POCl3 to produce 4-chlorocinnoline, a highly electrophilic building block used in cross-coupling reactions and API synthesis [1].

Production of Cinnolin-4-amine Libraries

Employing catalytic hydrogenation over Raney nickel to convert the compound into cinnolin-4-amine, avoiding the isomeric mixtures associated with parent cinnoline nitration .

Nucleophilic Aromatic Substitution (SNAr) Workflows

Acting as a highly activated substrate for the introduction of various nucleophiles (alkoxides, amines) at the 4-position, facilitated by the strong electron-withdrawing effect of the N-oxide group .

Development of Novel Antineoplastic Agents

Serving as a privileged starting scaffold for oncology programs, specifically leveraging its demonstrated high baseline efficacy in AH-13 tumor models compared to simpler pyridazine oxides [2].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

191.03309103 g/mol

Monoisotopic Mass

191.03309103 g/mol

Heavy Atom Count

14

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